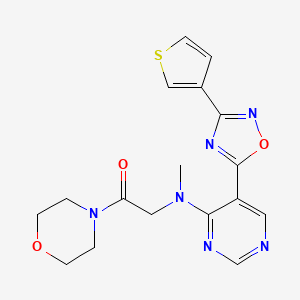
2-(Methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)-1-morpholinoethanone is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(Methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)-1-morpholinoethanone is a novel derivative that incorporates both oxadiazole and pyrimidine moieties, known for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes:
- An oxadiazole ring
- A thiophene group
- A pyrimidine moiety
- A morpholino group
Molecular Formula : C₁₃H₁₅N₅OS
Molecular Weight : 285.36 g/mol
Biological Activity Overview
The biological activities of compounds containing oxadiazole and thiophene rings have been extensively studied. The specific compound under consideration has shown promising results in various biological assays.
Anticancer Activity
Recent studies highlight the anticancer potential of similar oxadiazole derivatives. For instance, compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U937 (monocytic leukemia)
In vitro studies have reported IC₅₀ values in the micromolar range, indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction through caspase activation and cell cycle arrest at the G1 phase .
Neovascularization Inhibition
The compound has also been investigated for its neovascularization inhibitory activity , making it a candidate for treating diseases such as:
- Cancer
- Diabetic retinopathy
Studies indicate that oxadiazole derivatives can inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are crucial in neovascularization processes . This suggests potential applications in ocular diseases and other conditions characterized by abnormal blood vessel growth.
The mechanisms by which this compound exerts its biological effects include:
- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit KDR (kinase insert domain receptor), a receptor tyrosine kinase involved in angiogenesis.
- Apoptosis Induction : Flow cytometry analyses have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspases .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their therapeutic effects by reducing oxidative stress in cells .
Case Studies
A series of studies have evaluated the efficacy of similar oxadiazole-based compounds:
- Study on MCF-7 Cells : A derivative demonstrated an IC₅₀ value of 0.65 µM, comparable to standard treatments like Tamoxifen (IC₅₀ = 10.38 µM). Western blot analysis indicated increased p53 expression and caspase activation, leading to apoptosis .
- In Vivo Studies : Preliminary animal studies have shown that administration of oxadiazole derivatives resulted in reduced tumor growth in xenograft models, highlighting their potential as effective anticancer agents .
Properties
IUPAC Name |
2-[methyl-[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-22(9-14(24)23-3-5-25-6-4-23)16-13(8-18-11-19-16)17-20-15(21-26-17)12-2-7-27-10-12/h2,7-8,10-11H,3-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXXPZYHIKGUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)C2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














